molecular formula C16H13NO B1530924 2-Methyl-4-phenyl-7-quinolinol CAS No. 92855-40-8

2-Methyl-4-phenyl-7-quinolinol

Cat. No.: B1530924
CAS No.: 92855-40-8
M. Wt: 235.28 g/mol
InChI Key: KIIKDLHPUVATID-UHFFFAOYSA-N
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Description

“2-Methyl-4-phenyl-7-quinolinol” is a heterocyclic compound . It has a molecular weight of 235.29 . The IUPAC name for this compound is this compound .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a phenyl group and a methyl group . The InChI code for this compound is 1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3 .


Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . It has a storage temperature of room temperature .

Scientific Research Applications

Cancer Research and Inhibitory Effects

2-Methyl-4-phenyl-7-quinolinol derivatives have demonstrated potent anticancer activities. Notably, certain quinolinol compounds have been identified as inhibitors of the MDM2-p53 interaction, a critical target in cancer therapy. These compounds, including 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol, bind to MDM2 with high affinity, activating p53 in cancer cells and potentially serving as a new class of non-peptide inhibitors for cancer treatment (Lu et al., 2006).

Electroluminescence and Material Properties

The effects of methyl substitution on the material properties of metal tris(8-quinolinolato) chelates have been studied, revealing insights into their application in electroluminescence devices. Methylation impacts the photoluminescence and thermal properties, influencing the performance of organic light-emitting devices (OLEDs) (Sapochak et al., 2001).

Synthetic Methodologies and Chemical Properties

Research into the synthesis, characterization, and computational study of 2-methyl-4-quinolinol has provided insights into its molecular geometry, vibrational wavenumbers, and electronic properties. These studies offer valuable information on the stability, charge delocalization, and potential applications of 2-methyl-4-quinolinol in nonlinear optical materials (Pourmousavi et al., 2016).

Metal Ions Preconcentration and Trace Analysis

8-Quinolinol bonded to polymer supports has been employed for the preconcentration of trace metals from seawater, demonstrating its utility in environmental analysis and trace metal quantitation (Willie et al., 1983).

Antibacterial Activities

Quinolinone derivatives, including those related to this compound, have shown promising antibacterial activities against various bacterial strains, indicating their potential as therapeutic agents (Asghari et al., 2014).

Safety and Hazards

When handling “2-Methyl-4-phenyl-7-quinolinol”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Quinoline and its derivatives have shown substantial biological activities . Therefore, the future directions of “2-Methyl-4-phenyl-7-quinolinol” could involve further exploration of its biological and pharmaceutical activities .

Properties

IUPAC Name

2-methyl-4-phenylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIKDLHPUVATID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972062
Record name 2-Methyl-4-phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-69-1
Record name 2-Methyl-4-phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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